molecular formula C16H17ClN4O2 B13495106 Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B13495106
M. Wt: 332.78 g/mol
InChI Key: NGPTUGDXURRBBD-UHFFFAOYSA-N
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Description

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H17ClN4O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 6-chloropyridazine under specific conditions. One common method involves the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block, which is obtained through aromatic nucleophilic substitution starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .

Scientific Research Applications

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety often acts as a scaffold to arrange pharmacophoric groups in the proper position for interaction with the target macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloropyridazinyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H17ClN4O2/c17-14-6-7-15(19-18-14)20-8-10-21(11-9-20)16(22)23-12-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

NGPTUGDXURRBBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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